Z-ASP(OTBU)-ONP

Description

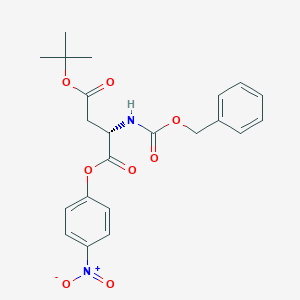

Z-ASP(OTBU)-ONP is a protected aspartic acid derivative widely used in peptide synthesis. The compound features three critical functional groups:

- Z-group (benzyloxycarbonyl): A base-labile protecting group for the α-amino group, ensuring selective reactivity during coupling reactions .

- OtBu (tert-butyl ester): A sterically hindered protecting group for the β-carboxylic acid of aspartic acid, preventing unwanted side reactions such as aspartimide formation .

- ONP (o-nitrophenyl ester): An activated ester group that enhances electrophilicity, facilitating efficient nucleophilic acyl substitution in peptide bond formation .

This compound is particularly valued in solid-phase peptide synthesis (SPPS) for its stability under basic conditions and rapid coupling kinetics. Its design minimizes racemization, a common challenge in aspartic acid-containing peptides .

Properties

IUPAC Name |

4-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-22(2,3)32-19(25)13-18(23-21(27)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAURUWJRWPNSJD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576752 | |

| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17543-17-8 | |

| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-ASP(OTBU)-ONP typically involves the protection of the carboxyl and amino groups of aspartic acid. The process begins with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The carboxyl group is then protected with a tert-butyl ester. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Z-ASP(OTBU)-ONP undergoes various chemical reactions, including:

Substitution Reactions: The tert-butyl ester group can be substituted under acidic conditions to yield the free carboxylic acid.

Hydrolysis: The ester group can be hydrolyzed to produce aspartic acid derivatives.

Coupling Reactions: It is commonly used in peptide coupling reactions, facilitated by reagents like DCC and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions

Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.

N-Hydroxysuccinimide (NHS): Enhances the efficiency of coupling reactions.

Acidic Conditions: For the removal of the tert-butyl ester group.

Major Products

The major products formed from these reactions include various peptide derivatives and aspartic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Peptide Synthesis

Z-ASP(OTBU)-ONP serves as an activated ester in peptide synthesis, facilitating the formation of peptide bonds between amino acids. The compound's structure allows for efficient coupling reactions, particularly in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Key Benefits:

- High Yield: The use of this compound can lead to significantly improved yields in peptide synthesis compared to traditional methods, as demonstrated in various studies where yields exceeded 90% under optimized conditions .

- Versatility: It is applicable in synthesizing a variety of peptides, including those with complex sequences and modifications.

Case Study:

A notable study demonstrated the synthesis of Z-Ser.Gly-ONB using this compound, achieving a yield of 97.5% when combined with HOBt and DCC. This method outperformed conventional azide methods, which typically yield lower results .

Enzyme Substrate Studies

This compound is also employed as a substrate for studying enzyme kinetics and mechanisms. Its p-nitrophenyl group provides a chromogenic indicator that allows for easy monitoring of enzymatic reactions.

Applications:

- Acylaminoacyl Peptidase Studies: Research has shown that this compound can be effectively used to probe the catalytic mechanisms of serine peptidases, revealing insights into substrate specificity and enzyme efficiency .

- Kinetic Analysis: The compound enables detailed kinetic studies, allowing researchers to determine reaction rates and enzyme affinities through spectrophotometric measurements.

Case Study:

In a kinetic investigation involving acylaminoacyl peptidase from Aeropyrum pernix, this compound was utilized to elucidate the role of the catalytic aspartic acid residue. The results demonstrated that variations in substrate leaving groups significantly influenced enzyme activity .

Supramolecular Chemistry

This compound has found applications in supramolecular chemistry, particularly in the design of peptide nanostructures that exhibit catalytic activity.

Research Highlights:

- Recent studies have shown that peptides incorporating this compound can self-assemble into nanostructures with enhanced catalytic properties. For instance, tetrapeptides formed from this compound exhibited significantly improved rates of hydrolysis compared to non-assembled counterparts .

Bioconjugation Techniques

The compound is also used in bioconjugation strategies to modify surfaces or link biomolecules.

Applications:

- Functionalization of Nanofibers: this compound has been employed to enhance the surface properties of electrospun poly(lactic-co-glycolic acid) nanofibers, promoting osteogenic differentiation in stem cells. This was achieved through cold atmospheric plasma treatment followed by peptide conjugation .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Used as an activated ester for efficient peptide bond formation | Yields > 90% in optimized conditions |

| Enzyme Substrate Studies | Serves as a substrate for studying enzyme kinetics | Revealed insights into catalytic mechanisms |

| Supramolecular Chemistry | Facilitates self-assembly into nanostructures with catalytic properties | Enhanced hydrolysis rates observed |

| Bioconjugation Techniques | Modifies surfaces or links biomolecules | Improved stem cell differentiation noted |

Mechanism of Action

The mechanism of action of Z-ASP(OTBU)-ONP primarily involves its role as a protecting group in peptide synthesis. The tert-butyl ester group protects the carboxyl group from unwanted reactions, while the Cbz group protects the amino group. This allows for selective reactions to occur at other functional groups. The compound is eventually deprotected under specific conditions to yield the desired peptide or organic molecule .

Comparison with Similar Compounds

Z-Asp(OtBu)-OEt

Structural Features :

- Shares the Z-protected α-amino group and β-tert-butyl ester with Z-ASP(OTBU)-ONP.

- Replaces ONP with an ethyl ester (OEt), a less reactive leaving group.

Z-Asp(OtBu)-Bromomethyl Ketone

Structural Features :

- Retains Z and OtBu groups but replaces ONP with a bromomethyl ketone moiety.

Reactivity and Use :

Fmoc-Asp(OtBu)-OH

Structural Features :

- Uses Fmoc (9-fluorenylmethyloxycarbonyl) instead of Z for α-amino protection.

Deprotection Kinetics :

- Fmoc is cleaved under mild basic conditions (e.g., piperidine), whereas Z requires acidic conditions (e.g., HBr/acetic acid). This makes Fmoc-Asp(OtBu)-OH preferable for SPPS due to orthogonality with tert-butyl esters .

Comparative Data Table

Biological Activity

Z-ASP(OTBU)-ONP, also known as Z-aspartic acid 4-tert-butyl ester p-nitrophenyl ester, is a synthetic compound that plays a significant role in peptide synthesis and proteomics research. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₆H₁₉N₃O₅

- Molecular Weight : 323.34 g/mol

- CAS Number : 17543-17-8

The compound contains a tert-butyl protecting group on the aspartic acid side chain and a p-nitrophenyl moiety, which enhances its reactivity in various biological applications. This unique structure allows for selective reactions crucial in complex peptide synthesis.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of angiotensin-converting enzymes (ACE), which are pivotal in regulating blood pressure and fluid balance. The compound's ability to inhibit ACE has been linked to its potential therapeutic applications in treating hypertension and related cardiovascular diseases. Studies have shown that modifications to the p-nitrophenyl group can significantly affect binding affinity and specificity towards target enzymes, enhancing its efficacy as an ACE inhibitor .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Urea derivatives synthesized from this compound have demonstrated significant antibacterial effects against various strains, including:

- Bacillus cereus

- Staphylococcus aureus

- Streptococcus haemolyticus

These findings suggest that this compound derivatives could be developed into antimicrobial agents.

Applications in Research

This compound is widely used in proteomics for synthesizing biologically active peptides. Its derivatives have shown potential in various biological pathways, particularly those involving enzyme activities. The compound's utility extends to drug development, where it facilitates precise modifications of peptides, making it valuable for therapeutic applications .

Comparative Analysis of Related Compounds

The following table summarizes some compounds related to this compound, highlighting their structural features and unique properties:

| Compound Name | Structure/Features | Unique Properties |

|---|---|---|

| Z-Asp(OH) | Aspartic acid without protecting groups | Directly involved in biological processes |

| Boc-Asp(OtBu)-ONP | Uses Boc protecting group | Different reactivity profile due to Boc group |

| Z-Glu(OtBu)-ONP | Similar structure but with glutamic acid | Potentially different biological activities |

Case Studies and Research Findings

- Peptide Synthesis : A study demonstrated the effectiveness of this compound in synthesizing peptides with specific biological activities. The research focused on optimizing conditions for solid-phase peptide synthesis using this compound, leading to high yields and purity of the final products .

- Nanostructure Formation : Another investigation explored the catalytic properties of peptides synthesized from this compound derivatives. The study revealed that these peptides could self-assemble into nanostructures that enhanced enzymatic efficiency, showcasing their potential in biocatalysis .

- Antimicrobial Activity Assessment : In vitro studies assessed the antimicrobial efficacy of urea derivatives derived from this compound against clinically relevant bacterial strains. Results indicated significant inhibition zones, suggesting the potential for developing new antimicrobial therapies based on this compound.

Q & A

Q. How can computational chemistry enhance the design of this compound derivatives with improved stability?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict hydrolysis rates at the OTBU or ONP sites. Use molecular docking to screen derivatives against target enzymes. Validate in silico findings with accelerated stability testing (40°C/75% RH) and correlate with computed activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.